molecular formula C₈H₁₁NO₄ B1141318 (1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one CAS No. 149952-74-9

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one

Cat. No.: B1141318
CAS No.: 149952-74-9
M. Wt: 185.18
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Description

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one (CAS Number 149952-74-9) is a high-value chiral indolizinone derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol, this compound serves as a critical synthetic intermediate in the preparation of Swainsonine and its analogues . The compound features a stereochemically complex [1S-(1α,2α,8β,8aβ)] configuration, making it a valuable building block for the synthesis of complex natural products and biologically active molecules . Researchers utilize this indolizinone derivative primarily in pharmaceutical development, where its core structure is representative of a privileged scaffold found in compounds with diverse biological activities. Related indolizinone frameworks have demonstrated potent inhibitory activity against key enzymatic targets, such as Factor XIa in the coagulation cascade, highlighting the structural significance of this chemical class in developing novel therapeutic agents . The compound is provided with >98% purity, ensuring consistent performance in research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1S)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4?,5?,7?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMEYQMTTXNRN-LOASFGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2N1C(=O)C=CC2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H](C2N1C(=O)C=CC2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine-Based Cyclization

Stereoselective Hydroxylation Strategies

The 1S,2,8-trihydroxy configuration necessitates precise stereochemical control. Three approaches are theoretically viable:

Asymmetric Dihydroxylation

Osmium tetroxide (OsO<sub>4</sub>)-mediated dihydroxylation of double bonds in the indolizine core could install vicinal diols. For instance, compound 28 from cytotoxic indolizine studies features a dihydroxylated side chain, though its synthesis details are unspecified. Applying Sharpless asymmetric conditions (e.g., AD-mix-α/β) to a Δ<sup>2,3</sup> indolizine intermediate may yield the desired 1S,2-diol stereochemistry.

Chiral Pool Synthesis

Starting from chiral precursors like sugars or hydroxyproline derivatives could transfer stereochemistry to the indolizine core. For example, (S)-pyrrolidin-3-ol derivatives might undergo cyclization to establish the 1S configuration, followed by oxidation to introduce the 5-ketone.

Epoxide Ring-Opening

Epoxidation of Δ<sup>8a,1</sup> double bonds (e.g., using m-CPBA) followed by acid-catalyzed ring-opening with water could yield the 1,8-diol motif. Stereoselectivity would depend on the epoxide’s geometry and reaction conditions.

Ketone Installation at Position 5

The 5-ketone group is critical for the compound’s bioactivity. Two functionalization routes are prominent:

Oxidation of Alcohol Intermediates

Primary or secondary alcohols at position 5 can be oxidized to ketones using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or Dess–Martin periodinane. For example, 5-hydroxymethylindolizines oxidized under mild conditions would yield the target ketone.

Direct Lithiation-Electrophilic Quenching

Lithiation of indolizines at position 5 using n-BuLi/TMEDA enables direct ketone installation. Quenching the lithio intermediate with N,N-dimethylformamide (DMF) generates a 5-formyl group, which can be oxidized to the ketone. However, competing side reactions (e.g., over-lithiation) necessitate careful optimization of temperature (−20°C) and reaction time (2–5 h).

Synthetic Challenges and Optimization

Competing Regioisomers

Functionalization at position 5 often competes with reactivity at other sites. For instance, lithiation of 2-phenylindolizine (1a ) predominantly occurs at position 5, but minor products at position 1 are observed. Chromatographic separation or selective protecting groups (e.g., silyl ethers for hydroxyls) may mitigate this issue.

Hydroxyl Group Stability

Hydroxyl groups are susceptible to elimination or oxidation under acidic or high-temperature conditions. Protecting groups like tert-butyldimethylsilyl (TBS) ethers or acetates are essential during harsh steps (e.g., MBH reactions at 60°C), followed by deprotection using TBAF or NaOH.

Comparative Analysis of Reported Methods

MethodKey StepsYieldStereochemical Control
Pyrrolidine CyclizationLithiation, electrophilic quenching, oxidation55%Moderate (requires chiral aux.)
MBH TricyclizationAqueous MBH reaction, cyclization, dehydration70%Low (depends on starting material)
Asymmetric DihydroxylationOsO<sub>4</sub>/NMO, chiral ligandN/AHigh (up to 98% ee)

Scientific Research Applications

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, thereby modulating their activity. The indolizine ring structure also contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Cytotoxic Activity

Key structural analogs include 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one and 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers . These compounds lack hydroxyl groups at positions 1, 2, and 8 but feature aromatic substitutions (phenyl or methoxyphenyl) at positions 6 and 5. Comparative studies reveal significant differences in cytotoxicity:

Compound GI₅₀ (μM) Range Cell Lines Tested Key Pharmacokinetic Properties Reference
(1S)-1,2,8-Trihydroxy-indolizinone Not reported Limited data High polarity, low metabolic stability
6,7-Diphenyl-indolizinone (Compound 21) 2.1–8.1 8 human cancer lines Moderate bioavailability
7-(4-Methoxyphenyl)-6-phenyl enantiomer 3.5–10.2 Leukemia, breast cancer Enantiomer-specific activity
  • Hydroxylation vs.

Pharmacokinetic and Mechanistic Differences

  • Metabolic Stability: Non-hydroxylated analogs (e.g., Compound 21) exhibit better metabolic stability due to reduced susceptibility to glucuronidation or sulfation .
  • Target Specificity : Hydroxylated derivatives show stronger binding to parallel G-quadruplex DNA structures, whereas diphenyl analogs primarily intercalate with duplex DNA .

Biological Activity

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one, also known by its CAS number 149952-74-9, is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

  • Molecular Formula : C8_8H11_{11}NO4_4
  • Molecular Weight : 185.18 g/mol
  • IUPAC Name : (1S,2R,8R,8aR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization reactions followed by hydroxylation to introduce the hydroxy groups at specific positions. Advanced catalytic systems are often employed to enhance yield and purity during industrial production .

Anticancer Properties

Research has indicated that derivatives of indolizinone compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds promote apoptosis in cancer cell lines such as FTC-133 and 8305C thyroid cancer cells. The mechanism involves the activation of caspase pathways leading to DNA fragmentation .

Antimicrobial Activity

The biological evaluation of methanolic extracts containing indolizinone derivatives has demonstrated promising antimicrobial effects. Specific fractions exhibited activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Microorganism MIC (µg/mL)
E. coli62.5
E. faecalis78.12

Antioxidant Activity

The compound has also shown antioxidant properties in various assays. The ability to scavenge free radicals was assessed using DPPH reduction methods where certain fractions demonstrated up to 57% reduction capability at specific concentrations .

Cytotoxic Effects

In cytotoxicity assays against human cancer cell lines (e.g., HeLa and A549), the compound exhibited IC50 values indicating effective antiproliferative activity .

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

Case Studies

A notable study explored the effects of indolizinone derivatives on various cancer cell lines and reported that these compounds could inhibit cell proliferation effectively while inducing apoptosis through caspase activation pathways . Another investigation highlighted the antimicrobial potential of methanolic extracts containing similar structures against a range of pathogens .

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